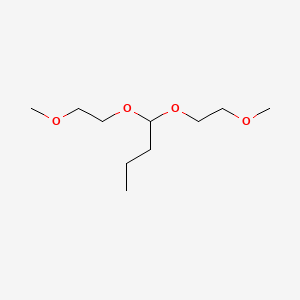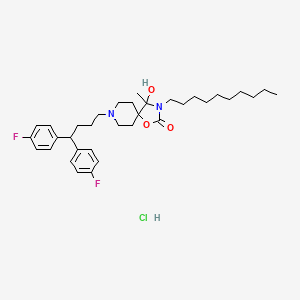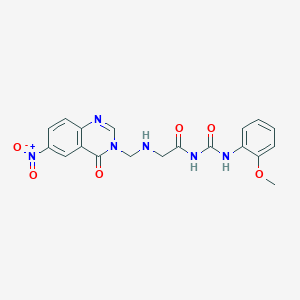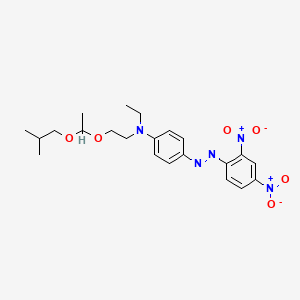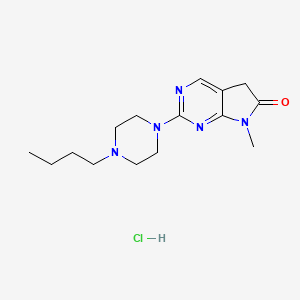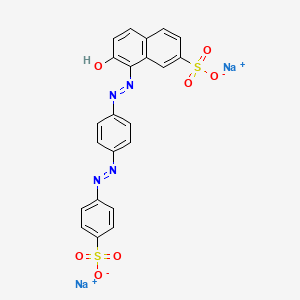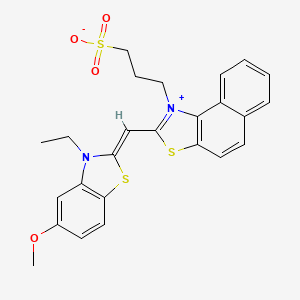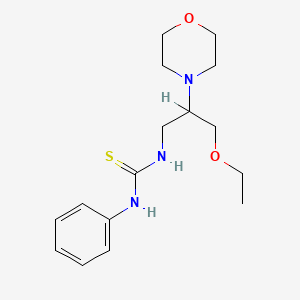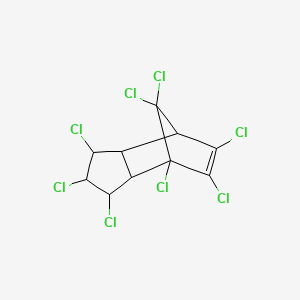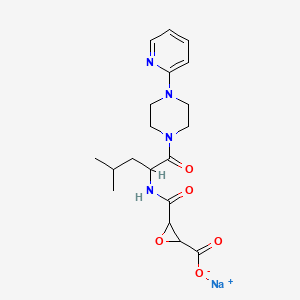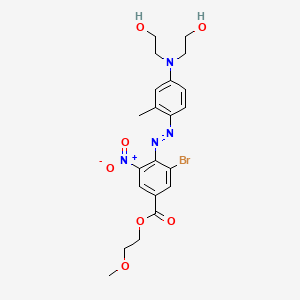
N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide is an organic compound with a complex structure It is characterized by the presence of a butanamide backbone with additional functional groups that contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide typically involves an N-acylation reaction. For instance, one method involves reacting 2-aminobenzothiazole with 4-chlorobutanoyl chloride in dichloromethane (CH₂Cl₂) with sodium bicarbonate (NaHCO₃) as a base at room temperature for 8 hours . The resultant product is then purified through crystallization from cold water.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: Similar in structure but with different functional groups.
1-Butanamine, N-methyl-: Shares a similar butanamide backbone but differs in the attached functional groups.
Uniqueness
N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
82023-69-6 |
|---|---|
Formule moléculaire |
C13H26N2O2 |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
4-(butanoylamino)-N-butyl-2-methylbutanamide |
InChI |
InChI=1S/C13H26N2O2/c1-4-6-9-15-13(17)11(3)8-10-14-12(16)7-5-2/h11H,4-10H2,1-3H3,(H,14,16)(H,15,17) |
Clé InChI |
HXLDUVJCVGTDSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C(C)CCNC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




